{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine
Description
Properties
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)11(19)18-7-5-17(6-8-18)10-3-1-9(16)2-4-10/h1-4H,5-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCBSFYZDCKDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The nitro intermediate, 1-(4-nitrophenyl)-4-(trifluoroacetyl)piperazine, is synthesized via nucleophilic substitution. Key parameters include:
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Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation of the piperazine nitrogen.
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Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) enhance reactivity.
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Temperature : Reflux conditions (80–120°C) are standard, with reaction times ranging from 5–24 hours.
Example Procedure :
1-fluoro-4-nitrobenzene (7.1 mmol), 4-trifluoroacetylpiperazine (7.8 mmol), and K₂CO₃ (14.2 mmol) are refluxed in DMSO for 5 hours. The crude product is purified via column chromatography (dichloromethane:methanol, 9:1), yielding the nitro intermediate as an orange solid (59–72%).
Challenges and Side Reactions
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Electron-withdrawing effects : The trifluoroacetyl group reduces piperazine nucleophilicity, necessitating prolonged reaction times or stronger bases.
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Byproducts : Unreacted aryl halide or over-alkylation may occur, requiring careful stoichiometric control.
Reduction of Nitro to Amine
Catalytic Hydrogenation
Conditions :
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Catalyst : 10% palladium on carbon (Pd/C) or Raney nickel.
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Solvent : Methanol, ethanol, or ethyl acetate.
Example Procedure :
1-(4-Nitrophenyl)-4-(trifluoroacetyl)piperazine (4.29 mmol) is dissolved in ethanol (100 mL) with Pd/C (0.5 g). Hydrogenation at 20°C for 16 hours affords the aniline derivative in 92% yield after filtration and solvent removal.
Table 1: Catalytic Hydrogenation Optimization
Chemical Reduction
Iron-based reduction :
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Reagents : Iron powder, ammonium chloride.
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Solvent : Ethanol/water mixtures.
Tin-based reduction :
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Reagents : Tin(II) chloride dihydrate, hydrochloric acid.
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Solvent : Chloroform or dimethylformamide (DMF).
Table 2: Chemical Reduction Methods
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Applications and Derivative Synthesis
This compound serves as a precursor in:
Chemical Reactions Analysis
Types of Reactions
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: {4-[4-(Trifluoromethyl)piperazin-1-yl]phenyl}amine.
Substitution: Nitrated or halogenated derivatives of the compound.
Scientific Research Applications
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides structural rigidity, facilitating the compound’s interaction with active sites. The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Features:
- Piperazine Core : Present in all analogs, providing a basic nitrogen center for hydrogen bonding or salt formation.
- Aromatic Substitution : Varies between phenyl, pyridinyl, or heterocyclic groups.
- Electron-Withdrawing Substituents : Trifluoroacetyl (target compound), trifluoromethyl, nitro, or carbonyl groups.
Comparison Table:
Electronic Effects and Lipophilicity
- Trifluoroacetyl vs. Trifluoromethyl: The trifluoroacetyl group in the target compound introduces a polar carbonyl moiety, increasing solubility in polar solvents compared to purely hydrophobic trifluoromethyl analogs (e.g., compounds in ).
- Acyl vs. Aryl Substituents : Benzoyl () and morpholinylcarbonyl () groups share the carbonyl functionality but differ in steric bulk. The trifluoroacetyl group’s smaller size may enhance binding pocket penetration compared to bulkier acyl substituents.
Biological Activity
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a trifluoroacetyl group and a piperazine moiety, suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound incorporates:
- Piperazine : A six-membered heterocyclic amine known for its biological activity.
- Trifluoroacetyl group : Enhances lipophilicity and binding affinity to molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoroacetyl group increases the compound's binding affinity, while the piperazine ring provides structural rigidity. This configuration facilitates effective interaction with active sites on target proteins, potentially leading to inhibition or modulation of their activity.
Antimicrobial Activity
Studies have indicated that piperazine derivatives exhibit antimicrobial properties. For instance, this compound has been evaluated for its inhibitory effects against various bacterial strains, showing promising results in preliminary assays .
Anticonvulsant Properties
Research has demonstrated that compounds containing piperazine structures often display anticonvulsant activity. The introduction of trifluoromethyl or trifluoroacetyl groups has been linked to enhanced efficacy in animal models . In a comparative study, derivatives similar to this compound were found to exhibit significant protection against seizures in rodent models, suggesting potential therapeutic applications in epilepsy .
Analgesic and Antidepressant Effects
Piperazine derivatives are also noted for their analgesic and antidepressant activities. The structural modifications in this compound may enhance these effects, making it a candidate for further investigation in pain management and mood disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-(4-Trifluoromethyl-piperazin-1-yl)aniline | Piperazine derivative | Antimicrobial, Antidepressant |
| 4-(4-Acetyl-piperazin-1-yl)aniline | Piperazine derivative | Moderate analgesic effects |
| 4-(4-Benzoyl-piperazin-1-yl)aniline | Piperazine derivative | Limited activity |
The presence of the trifluoroacetyl group in this compound distinguishes it from other piperazine derivatives by enhancing its stability and interaction with biological targets .
Study on Anticonvulsant Activity
In a study evaluating various piperazine derivatives for anticonvulsant properties, this compound was tested alongside other compounds. Results indicated that it exhibited significant anticonvulsant activity comparable to established drugs in the field, supporting its potential as a therapeutic agent for epilepsy .
Evaluation of Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
